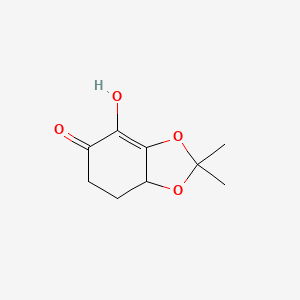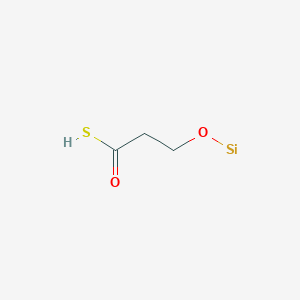![molecular formula C13H18N2O3 B14192697 Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- CAS No. 841261-47-0](/img/structure/B14192697.png)
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-, also known as carbetamide, is a carbanilate herbicide. It is used primarily as a pre- and post-emergence herbicide to control annual grasses and some broad-leaved weeds. This compound is highly soluble in water and relatively volatile. It is moderately toxic to mammals and has a high potential for bioaccumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the reaction of phenyl isocyanate with N-ethyl lactamide. The reaction typically occurs in the presence of a solvent such as acetone or methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenylcarbamic acid and N-ethyl lactamide.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: Phenylcarbamic acid and N-ethyl lactamide.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, including its potential as a bioaccumulative toxin.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Used in the formulation of herbicides for agricultural applications
Mécanisme D'action
The mechanism of action of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and eventual neuronal apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N-ethyl-2-[[(phenylamino)carbonyl]oxy]-, ®-
- Lactamide, N-ethyl-, carbanilate (ester), D-
- Carbanilic acid, (1-ethylcarbamoyl)ethyl ester, D- (-)-
Uniqueness
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties such as high water solubility and moderate volatility. These properties make it particularly effective as a herbicide for controlling specific types of weeds .
Propriétés
Numéro CAS |
841261-47-0 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
[1-oxo-1-(propylamino)propan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-9-14-12(16)10(2)18-13(17)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
JQLUPHTXYIRUQN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
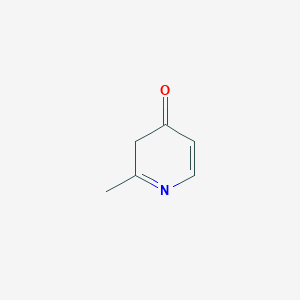
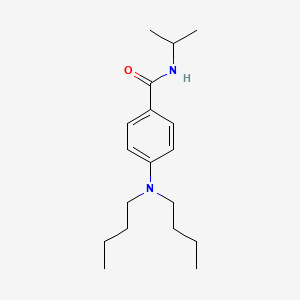
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
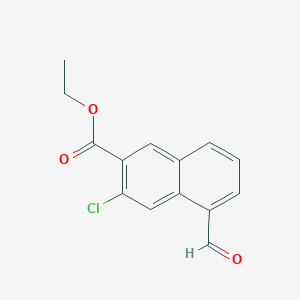
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
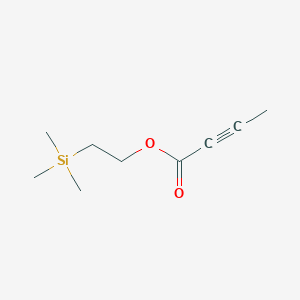
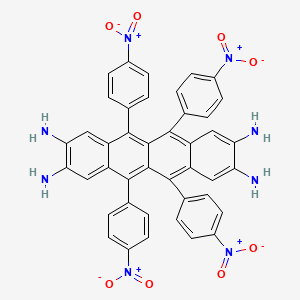
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
